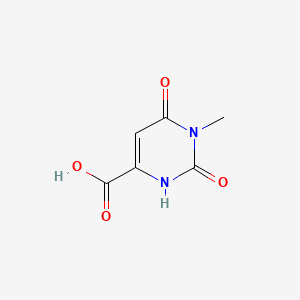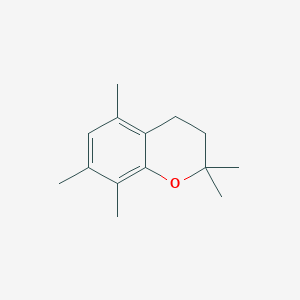
Deoxoartemisinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxoartemisinin is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its multiple oxygen atoms and methyl groups, which contribute to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Deoxoartemisinin typically involves multi-step organic reactions. One common method includes the cyclization of a precursor compound through a series of condensation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial for consistent production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. The oxidation process may lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxide ions, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Deoxoartemisinin has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of Deoxoartemisinin involves its interaction with specific molecular targets. The compound’s multiple oxygen atoms and methyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Compared to other tetracyclic compounds, Deoxoartemisinin is unique due to its specific stereochemistry and functional groups. Similar compounds include:
This compound: Differing in the position or number of methyl or oxygen groups.
Tetracyclic diterpenes: Compounds with similar ring structures but different functional groups and biological activities.
Polycyclic ethers: Compounds with multiple ether linkages and varying ring sizes.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H24O4 |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C15H24O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h9-13H,4-8H2,1-3H3/t9-,10+,11+,12+,13-,14-,15+/m1/s1 |
Clave InChI |
BOQMASYCUFVXCR-JPVAKHQASA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2[C@H](CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C |
SMILES canónico |
CC1CCC2C(COC3C24C1CCC(O3)(OO4)C)C |
Sinónimos |
10-deoxoartemisinin artemisinin, 10-deoxo deoxoartemisinin deoxodeoxyartemisinin deoxoqinghaosu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[[1-(2-Methoxy-5-methylphenyl)-5-tetrazolyl]thio]methyl]-1,3-benzothiazole](/img/structure/B1224390.png)

![tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B1224393.png)

![3-hydroxy-5-nitro-2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1224399.png)

![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1224404.png)
![3-(FURAN-2-CARBONYL)-1-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B1224405.png)
![3-Bromo-5-[[4-[hydroxy(diphenyl)methyl]-1-piperidinyl]-oxomethyl]-2-pyranone](/img/structure/B1224406.png)

![1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-](/img/structure/B1224415.png)

![3-amino-N-(2-fluorophenyl)-6-(2-furanyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1224417.png)
![5-bromo-N-[3-(3,5-dimethyl-1-pyridin-1-iumyl)-2-quinoxalinyl]-2-thiophenesulfonamide](/img/structure/B1224418.png)
